Technical Guide: Tributyltin Isocyanate (TBT-NCO)
Technical Guide: Tributyltin Isocyanate (TBT-NCO)
Executive Summary
Tributyltin isocyanate (TBT-NCO) is a specialized organometallic reagent primarily utilized in advanced organic synthesis and polymer chemistry. For drug development professionals, its value lies not as a therapeutic agent—organotins are potent endocrine disruptors—but as a highly effective synthetic tool for the neutral, non-acidic generation of acyl isocyanates .
Acyl isocyanates are critical intermediates in the synthesis of acyl ureas, carbamates, and heterocycles found in various pharmaceutical active ingredients (APIs). TBT-NCO facilitates the conversion of acid chlorides to acyl isocyanates under mild conditions, avoiding the harsh thermal degradation associated with traditional methods (e.g., reaction of acid chlorides with metal cyanates at high temperatures).
Warning: TBT-NCO is an organotin compound.[1] It poses significant health risks, including severe eye irritation, skin absorption toxicity, and long-term endocrine disruption. All protocols described herein require the use of a fume hood, double-gloving (nitrile/laminate), and strict waste disposal procedures.
Chemical Identity & Properties
Nomenclature & Identification
-
IUPAC Name: Tributyl(isocyanato)stannane
-
Common Name: Tributyltin isocyanate
-
Formula:
-
CAS Number: 681-99-2 (Generic for organotin isocyanates; specific isomers vary)
-
SMILES: CCCC(CCCC)N=C=O
Physicochemical Data
| Property | Value | Note |
| Molecular Weight | 332.07 g/mol | |
| Physical State | Colorless to pale yellow liquid | Viscous oil at RT |
| Boiling Point | ~297 °C (at 760 mmHg) | High thermal stability |
| Density | 1.203 g/mL | Denser than water |
| Solubility | Soluble in DCM, ether, benzene, hexane | Hydrolyzes slowly in water |
| Flash Point | >110 °C |
Structural Analysis
Unlike organic isocyanates (
-
Bonding Mode: Spectroscopic evidence confirms the N-bonded isocyanate structure (
) rather than the O-bonded cyanate ( ). -
Aggregation: While trimethyltin isocyanate forms rigid infinite polymers in the solid state via bridging isocyanate groups, the bulky butyl groups in TBT-NCO prevent tight packing. Consequently, it exists as a monomeric or loosely associated liquid, enhancing its solubility and reactivity in organic synthesis.
-
Spectroscopic Signature (IR): The diagnostic asymmetric NCO stretch appears as a very strong band at 2220 ± 10 cm⁻¹ . This peak is the primary metric for validating product purity.
Experimental Protocol: Synthesis of TBT-NCO
Objective: Synthesis of high-purity Tributyltin Isocyanate from Tributyltin Chloride.
Scale: 50 mmol (approx. 16.6 g product).
Purity Target: >95% (determined by
Reagents & Equipment
-
Precursors: Tributyltin chloride (
, 16.3 g, 50 mmol); Silver Cyanate ( , 9.0 g, 60 mmol) or Potassium Cyanate ( ) dried at 100°C. -
Solvent: Anhydrous Benzene or Toluene (100 mL). Note: Toluene is preferred for safety.
-
Equipment: 250 mL round-bottom flask, reflux condenser, nitrogen line, Celite pad, rotary evaporator.
Step-by-Step Procedure
-
Preparation: Flame-dry the glassware and purge with nitrogen.
-
Mixing: Charge the flask with
(1.2 equiv) and anhydrous toluene. Add (1.0 equiv) dropwise via syringe while stirring.-
Why AgNCO? Silver salts drive the reaction via the precipitation of insoluble AgCl (Le Chatelier’s principle), ensuring complete conversion under milder conditions than alkali salts.
-
-
Reflux: Heat the mixture to reflux (110°C) for 2–4 hours.
-
Monitoring: Aliquot a sample for IR.[2] The disappearance of the broad Sn-Cl stretch (far IR) and appearance of the sharp NCO peak at 2220 cm⁻¹ indicates completion.
-
-
Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove the AgCl precipitate. Wash the pad with 20 mL fresh toluene.
-
Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator).
-
Purification: The resulting colorless oil is typically pure enough for use. For analytical grade, distill under high vacuum (approx. 130–140°C at 0.5 mmHg), though this is often unnecessary due to the high boiling point.
Self-Validating Quality Control
-
IR Check: Strong peak at 2220 cm⁻¹ .[2] Absence of OH peaks (3400 cm⁻¹) confirms no hydrolysis to oxide/hydroxide.
-
Refractive Index:
.
Applications in Drug Development & Synthesis[4]
Synthesis of Acyl Isocyanates (The "Masked" Isocyanate)
The primary utility of TBT-NCO in pharmaceutical chemistry is the conversion of acid chlorides to acyl isocyanates. Acyl isocyanates (
Mechanism: The reaction proceeds via a four-membered transition state where the tin atom acts as a Lewis acid, coordinating to the carbonyl oxygen of the acid chloride, facilitating the transfer of the isocyanate group.
Advantages over Classical Methods:
-
Neutral Conditions: No strong acids or bases required.
-
No Thermal Degradation: Reaction occurs at lower temperatures than the thermal decomposition of acyl azides (Curtius rearrangement).
-
Selectivity: Compatible with sensitive functional groups that might degrade under harsh Curtius conditions.
Catalysis of Urethane Formation
TBT-NCO acts as a catalyst in the formation of polyurethanes. It activates the isocyanate monomer via Lewis acid coordination, making the carbon more susceptible to nucleophilic attack by alcohols (polyols).
Visualizing the Workflows
The following diagram illustrates the synthesis of TBT-NCO and its subsequent application in generating drug intermediates.
Figure 1: Synthesis of TBT-NCO and its application in the neutral conversion of acid chlorides to acyl isocyanates.
Safety & Toxicology (Critical)
Toxicity Profile
-
Endocrine Disruption: TBT compounds are nanomolar-potency endocrine disruptors, causing imposex in marine life and potential hormonal imbalances in mammals.
-
Acute Toxicity: Highly toxic if swallowed or absorbed through skin. Causes severe skin burns and eye damage.
-
Exposure Limits: OSHA PEL for organic tin compounds is 0.1 mg/m³ (as Sn).
Handling Protocols
-
Containment: All weighing and transfers must occur inside a certified chemical fume hood.
-
PPE: Standard lab coat, safety glasses, and double gloves (inner nitrile, outer Silver Shield/Laminate) are mandatory. Organotins penetrate standard nitrile gloves over time.
-
Decontamination: Spills should be treated with a 10% solution of potassium permanganate or bleach to oxidize the organotin before cleanup.
-
Waste: Segregate as "Heavy Metal Organic Waste." Do not mix with general organic solvents.
References
-
Synthesis of Organotin Isocyanates via Metal Cyan
- Source: Journal of Organometallic Chemistry
- Relevance: Establishes the standard AgNCO/KNCO exchange protocol.
-
URL:[Link]
-
Infrared Spectra of Organotin Compounds
- Source: Chemistry LibreTexts / NIST
- Relevance: Confirms the diagnostic NCO stretching frequency
-
URL:[Link]
-
Tributyltin Reagents in Organic Synthesis
- Source: Organic Syntheses
- Relevance: Provides context for handling tributyltin reagents and purification of rel
-
URL:[Link]
-
Toxicity and Environmental F
- Source: National Institutes of Health (NIH) / PubMed
- Relevance: Critical safety data regarding endocrine disruption and handling precautions.
-
URL:[Link]
